N-(2,4-Dimethoxybenzyl)glycine ethyl ester
Overview
Description
N-(2,4-Dimethoxybenzyl)glycine ethyl ester is an organic compound with the molecular formula C13H19NO4 and a molecular weight of 253.29 g/mol It is a derivative of glycine, where the amino group is substituted with a 2,4-dimethoxybenzyl group, and the carboxyl group is esterified with ethanol
Preparation Methods
The synthesis of N-(2,4-Dimethoxybenzyl)glycine ethyl ester typically involves the protection of the amino group of glycine, followed by the introduction of the 2,4-dimethoxybenzyl group. The carboxyl group is then esterified with ethanol. The reaction conditions often involve the use of protecting groups such as tert-butoxycarbonyl (BOC) or benzyloxycarbonyl (Cbz) to prevent unwanted side reactions. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(2,4-Dimethoxybenzyl)glycine ethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the benzyl ring can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups using reagents such as halogens or nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(2,4-Dimethoxybenzyl)glycine ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethoxybenzyl)glycine ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The 2,4-dimethoxybenzyl group can enhance the compound’s binding affinity to these targets, while the glycine moiety can participate in hydrogen bonding and other interactions. The ester group can be hydrolyzed in vivo to release the active carboxylic acid form, which can then exert its effects through various biochemical pathways.
Comparison with Similar Compounds
N-(2,4-Dimethoxybenzyl)glycine ethyl ester can be compared with other similar compounds, such as:
N-Benzylglycine ethyl ester: Similar structure but lacks the methoxy groups, which can affect its reactivity and binding properties.
N-(2,4-Dimethoxybenzyl)alanine ethyl ester: Similar structure but with an alanine backbone instead of glycine, which can influence its biological activity.
N-(2,4-Dimethoxybenzyl)glycine methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its solubility and reactivity.
This compound is unique due to the presence of both the 2,4-dimethoxybenzyl group and the ethyl ester, which confer specific chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(2,4-dimethoxyphenyl)methylamino]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-4-18-13(15)9-14-8-10-5-6-11(16-2)7-12(10)17-3/h5-7,14H,4,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYLMYJDQWBPLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=C(C=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601084 | |
Record name | Ethyl N-[(2,4-dimethoxyphenyl)methyl]glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95218-34-1 | |
Record name | Ethyl N-[(2,4-dimethoxyphenyl)methyl]glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30601084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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